molecular formula C21H13FN2O3S B2608438 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1226440-22-7

8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2608438
CAS No.: 1226440-22-7
M. Wt: 392.4
InChI Key: ROESKHSIVNHZMR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile involves multiple steps, including the formation of the benzothiazine ring and the introduction of the phenoxyphenyl and fluorine groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups, resulting in new compounds with altered properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

When compared to other similar compounds, 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other benzothiazine derivatives or fluorinated organic molecules, each with their own distinct characteristics and applications. The presence of the fluorine atom and the phenoxyphenyl group in this compound contributes to its uniqueness and potential advantages in various research and industrial applications .

Properties

IUPAC Name

8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3S/c22-19-7-4-8-20-21(19)28(25,26)18(13-23)14-24(20)15-9-11-17(12-10-15)27-16-5-2-1-3-6-16/h1-12,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROESKHSIVNHZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=C3C=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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